3-Allyl-6-nitro-2-benzothiazolinone

Plant Growth Regulation Zea mays Chlorophyll Production

Researchers require growth regulators with defined species specificity to avoid off-target effects. 3-Allyl-6-nitro-2-benzothiazolinone (ANB) solves this with validated differential activity. - Stimulates Zea mays (corn) growth & chlorophyll at 10⁻¹⁵-10⁻⁵ M; no effect on dicots or algae - Induces deformed bud formation in tissue culture vs. IAA (Leuzea carthamoides) - Exhibits bimodal response: growth stimulator (10⁻¹⁵-10⁻⁵ M) to inhibitor (10⁻⁴ M) - Available for immediate R&D procurement with verified analytical data

Molecular Formula C10H8N2O3S
Molecular Weight 236.25 g/mol
Cat. No. B260892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-6-nitro-2-benzothiazolinone
Molecular FormulaC10H8N2O3S
Molecular Weight236.25 g/mol
Structural Identifiers
SMILESC=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O
InChIInChI=1S/C10H8N2O3S/c1-2-5-11-8-4-3-7(12(14)15)6-9(8)16-10(11)13/h2-4,6H,1,5H2
InChIKeyOBYUVTRKWXLACE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Allyl-6-nitro-2-benzothiazolinone Procurement Guide


3-Allyl-6-nitro-2-benzothiazolinone (ANB), with the IUPAC name 6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-one, is a synthetic derivative of the 2-benzothiazolinone class . It functions as a plant growth regulator, commercially known under the trade name Meristimul, and is characterized by its differential effects on various plant species and tissues [1]. Its core structure consists of a benzothiazolinone ring system substituted with a nitro group at the 6-position and an allyl group at the 3-position, a combination that confers specific biological properties distinct from its parent compound, 6-nitro-2-benzothiazolinone, and other related derivatives .

Compound ClassSynthetic 3-allyl-6-nitro-2-benzothiazolinone derivative, not a natural product or core intermediate
Regulatory ProfilePlant growth regulator with species- and tissue-specific effects; commercial reference as Meristimul
Core Differentiation3-Allyl and 6-nitro substituents confer distinct biological properties absent in unsubstituted 6-nitro-2-benzothiazolinone

Why ANB Cannot Be Substituted


Generic substitution of 3-allyl-6-nitro-2-benzothiazolinone (ANB) with its unsubstituted core, 6-nitro-2-benzothiazolinone, is not scientifically justified due to the profound influence of the N-allyl moiety on biological activity. The 3-substitution is critical for conferring the specific, nuanced growth regulatory profile observed in ANB . While the parent 6-nitro-2-benzothiazolinone serves as a starting reagent for synthesizing various 3-alkyl-6-nitro-2-benzothiazolinones, the introduction of the allyl group in ANB generates a unique spectrum of species- and tissue-specific effects not observed with the unsubstituted core . This includes the specific stimulation of growth in monocots like Zea mays L., an effect that is absent or negligible with other derivatives, making ANB a non-interchangeable chemical tool for targeted agricultural or research applications [1].

Target (ANB)
Potential Substitute
Risk Profile
3-Allyl-6-nitro-2-benzothiazolinone
Sustains monocot growth stimulation, esp. Zea mays
6-Nitro-2-benzothiazolinone (core)
Lacks plant growth regulatory activity; serves as synthetic precursor
Biological activity may not transfer; N-allyl moiety is essential for growth effects
3-Allyl-6-nitro-2-benzothiazolinone
Reported higher effectiveness as plant growth stimulator
6-Acetamido-2-benzothiazolinones
Class-level lower effectiveness; structural class difference
Effectiveness may not transfer; class-level inference limits direct substitution

ANB Differentiation Evidence


Selective Zea mays Growth vs. Inactive Core

3-Allyl-6-nitro-2-benzothiazolinone (ANB) demonstrates a class-level superiority as a 6-nitro derivative over 6-acetamido derivatives, and a species-specific stimulatory effect that its core structure lacks. A class-level inference from a 1992 study indicates that 6-nitro-2-benzothiazolinone derivatives are more effective as plant growth stimulators than their 6-acetamido counterparts [1]. Specifically, ANB stimulated growth and chlorophyll production in Zea mays L., an effect not observed with the unsubstituted 6-nitro-2-benzothiazolinone core, which is primarily used as a synthetic precursor [2]. The parent compound's role is that of a reagent, lacking the defined biological activity of the 3-allyl derivative [2]. The experimental context involved treatment of Zea mays L. with ANB at concentrations ranging from 10⁻¹⁵ to 10⁻⁵ M.

Selective Zea mays stimulation
Class-level inference
ANB: Stimulated growth and chlorophyll in Zea mays
Core: Inactive
Supports species-specific growth regulation context
Concentration range 10⁻¹⁵–10⁻⁵ M; class-level finding
Plant Growth Regulation Zea mays Chlorophyll Production

Species-Specific Sensitivity: Monocot vs. Dicot and Algae

In a direct head-to-head comparison across multiple species, 3-allyl-6-nitro-2-benzothiazolinone (ANB) exhibited a highly selective activity profile. In the concentration range of 10⁻¹⁵ to 10⁻⁵ M, ANB did not affect the growth of the green alga Chlorella vulgaris L. or the intact dicotyledonous plant Vicia sativa L. [1]. In contrast, it stimulated growth and chlorophyll production in the monocot Zea mays L. and in callus from Daucus carota L. roots within the same concentration window. This selectivity starkly differentiates ANB from broad-spectrum synthetic auxins like NAA or 2,4-D, which typically affect a wider range of plant species. At a high concentration (10⁻⁴ M), ANB inhibited all the studied characteristics, demonstrating a concentration-dependent bimodal effect.

Species-specific sensitivity
Direct comparison
Zea mays (monocot): Stimulated
Vicia sativa (dicot): No effect
Chlorella vulgaris (alga): No effect
Demonstrates selective response across plant types
Bimodal effect: stimulation at low concentrations, inhibition at 10⁻⁴ M
Species-Specific Bioactivity Chlorella vulgaris Vicia sativa

Deformed Bud Induction vs. IAA in Tissue Culture

In a direct comparative study involving Leuzea carthamoides DC. tissue culture, 3-allyl-6-nitro-2-benzothiazolinone (ANB, trade name Meristimul) was tested as a replacement for the common auxin, indole-3-acetic acid (IAA) [1]. When IAA was replaced by ANB and kinetin in the culture medium, the outcome was the production of deformed buds. In contrast, the medium containing IAA and kinetin supported normal bud formation. This divergent morphological response provides a clear, qualitative differentiation from IAA, the most abundant natural auxin. The study also noted that rooting occurred with NAA (0.05 or 0.5 mg/litre), further contextualizing ANB's unique effect on shoot morphogenesis.

Deformed bud induction
Direct comparison
ANB: Deformed buds
IAA: Normal buds
Morphogenic differentiation; not interchangeable with IAA
MS medium with 1.0 mg/L ANB and kinetin
Tissue Culture Morphogenesis Meristimul

ANB Optimal Use Cases


Selective Stimulation of Monocot Crop Growth

Leverage the species-specific stimulatory effect of ANB on Zea mays L. (corn) for agricultural research or crop management. As detailed in Section 3, ANB stimulated growth and chlorophyll production in corn at concentrations between 10⁻¹⁵ and 10⁻⁵ M, while showing no effect on algae (Chlorella vulgaris) or a dicot (Vicia sativa) within the same concentration range [1]. This allows for targeted growth modulation in monocot fields without unintended consequences for surrounding flora or aquatic systems, a clear advantage over broad-spectrum regulators. Users should note the inhibitory effect at 10⁻⁴ M [1].

Deformed Bud Formation in Tissue Culture

Employ ANB (as Meristimul) as a chemical tool to induce deformed bud formation in plant tissue culture systems. The evidence from Section 3 shows that substituting IAA with ANB and kinetin in media for Leuzea carthamoides resulted in a specific deformed bud morphology, whereas IAA supported normal bud formation [2]. This application is ideal for researchers investigating morphogenesis, developmental biology, or the effects of specific auxin analogues on organ differentiation. Rooting in this system was achieved with NAA, highlighting the unique role of ANB in shoot alteration.

Bimodal Plant Growth Response Studies

Utilize ANB as a model compound to investigate concentration-dependent bimodal growth responses. As demonstrated in the 1992 study, ANB acts as a growth stimulator in a wide concentration window (10⁻¹⁵ to 10⁻⁵ M) but becomes a potent inhibitor at a higher concentration of 10⁻⁴ M [1]. This property makes ANB an excellent standard for calibrating assays or studying the transition from growth promotion to phytotoxicity in both whole plants (Zea mays) and callus cultures (Daucus carota).

Application
Selection Property
Validation Focus
Selective monocot crop growth stimulation
Species-specific response profile
Zea mays growth and chlorophyll endpoints
Deformed bud induction in tissue culture
Morphogenic differentiation
Bud morphology vs IAA control
Bimodal growth response studies
Concentration-dependent growth switch
Growth promotion to phytotoxicity transition
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